1-(Oxazol-2-yl)-7-phenylheptan-1-one
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Overview
Description
1-(Oxazol-2-yl)-7-phenylheptan-1-one is a compound that features an oxazole ring, a phenyl group, and a heptanone chain. Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxazol-2-yl)-7-phenylheptan-1-one typically involves the formation of the oxazole ring followed by the attachment of the phenyl and heptanone groups. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods would depend on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Oxazol-2-yl)-7-phenylheptan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the oxazole ring into more oxidized forms, such as imides.
Reduction: Reduction reactions can target the carbonyl group in the heptanone chain.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like ceric ammonium nitrate (CAN) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can produce imides and benzoic acid .
Scientific Research Applications
1-(Oxazol-2-yl)-7-phenylheptan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(oxazol-2-yl)-7-phenylheptan-1-one depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with biological targets such as enzymes and receptors through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered ring with one nitrogen and one oxygen atom, similar to oxazole but with different reactivity.
Benzoxazole: Contains a fused benzene and oxazole ring, with different biological activities and applications.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions, leading to different chemical properties.
Uniqueness
1-(Oxazol-2-yl)-7-phenylheptan-1-one is unique due to its specific combination of the oxazole ring, phenyl group, and heptanone chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)-7-phenylheptan-1-one |
InChI |
InChI=1S/C16H19NO2/c18-15(16-17-12-13-19-16)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
InChI Key |
GWMQJJIAUUBGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=CO2 |
Origin of Product |
United States |
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